L-AHA can be incorporated into proteins during cell-free protein synthesis. The azide group (-N3) on L-AHA serves as a versatile functional group for subsequent modification with various biomolecules through click chemistry [1]. This technique allows researchers to attach fluorescent tags, probes, or other functionalities to specific sites within a protein, enabling studies on protein structure, function, and localization within cells [1].
Here's a reference for click chemistry: [1] Prescher, S. F., & Bertozzi, C. R. (2003). Click chemistry: Decorating molecules with biological probes. Current Opinion in Chemical Biology, 7(5), 171-181.
L-AHA can be metabolically incorporated into cells by expressing engineered methionine tRNA synthetase that recognizes L-AHA as a methionine analog. This allows for the labeling of newly synthesized proteins within living cells. The azide group on L-AHA can then be used for further analysis through click chemistry techniques, enabling researchers to study protein turnover, dynamics, and interactions within complex biological systems [2].
Here's a reference for metabolic labeling and proteomics: [2] Beatty, K. E., & Xie, Y. (2016). A site-specific metabolic labeling approach for improved determination of protein half-lives in budding yeast. ACS Chemical Biology, 11(12), 3343-3351.
AHA is a synthetic molecule structurally similar to the natural amino acid L-homocysteine. It possesses an azide group (N3) replacing the thiol group (SH) of L-homocysteine []. Researchers investigate AHA for its potential role in protein engineering and bioconjugation studies [, ].
AHA's key feature is the azide group. Unlike the thiol group in L-homocysteine, the azide group can participate in various chemical reactions for attaching biomolecules to proteins []. This ability makes AHA valuable for targeted protein modifications in research.
A key reaction involving AHA is its conjugation to biomolecules via a Huisgen cycloaddition with alkyne-tagged molecules [, ]. This reaction allows researchers to attach fluorescent probes, drugs, or other functional groups to specific sites on proteins containing AHA.